1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C10H11Cl2NO It is a chlorinated derivative of a phenylpropanone, featuring both amino and chloromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable phenylpropanone precursor, followed by amination to introduce the amino group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination can be achieved using ammonia or amine derivatives under controlled temperature and pH conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also emphasize safety and environmental considerations, employing closed systems to minimize exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines, leading to the formation of alcohols or secondary amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), Ammonia (NH3)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Alcohols, Secondary amines
Scientific Research Applications
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chloromethyl and amino groups enable it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor function. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one
- 5-Amino-pyrazoles
Comparison: 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds like 1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one, it has an additional chlorine atom, enhancing its potential for forming covalent bonds with biological targets. 5-Amino-pyrazoles, on the other hand, are known for their versatility in synthesizing heterocyclic compounds with significant medicinal applications .
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[3-amino-5-(chloromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-8-1-7(2-9(13)3-8)4-10(14)6-12/h1-3H,4-6,13H2 |
InChI Key |
NWXISTTVOADJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CCl)N)CC(=O)CCl |
Origin of Product |
United States |
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